hydroxycarbonimidoyl dicyanide hydroxycarbonimidoyl dicyanide
Brand Name: Vulcanchem
CAS No.: 36568-05-5
VCID: VC8109626
InChI: InChI=1S/C3HN3O/c4-1-3(2-5)6-7/h7H
SMILES: C(#N)C(=NO)C#N
Molecular Formula: C3HN3O
Molecular Weight: 95.06 g/mol

hydroxycarbonimidoyl dicyanide

CAS No.: 36568-05-5

Cat. No.: VC8109626

Molecular Formula: C3HN3O

Molecular Weight: 95.06 g/mol

* For research use only. Not for human or veterinary use.

hydroxycarbonimidoyl dicyanide - 36568-05-5

Specification

CAS No. 36568-05-5
Molecular Formula C3HN3O
Molecular Weight 95.06 g/mol
IUPAC Name 2-hydroxyiminopropanedinitrile
Standard InChI InChI=1S/C3HN3O/c4-1-3(2-5)6-7/h7H
Standard InChI Key IQDSOHXLWXMDPM-UHFFFAOYSA-N
SMILES C(#N)C(=NO)C#N
Canonical SMILES C(#N)C(=NO)C#N

Introduction

Structural Characteristics and Molecular Identification

Molecular Architecture

Hydroxycarbonimidoyl dicyanide features a central carbon atom bonded to two cyano groups (CN-\text{C}\equiv\text{N}) and an oxime moiety (N=OH-\text{N}=\text{OH}), resulting in the linear structure C(#N)C(=NO)C#N\text{C}(\#\text{N})\text{C}(=\text{NO})\text{C}\#\text{N} (SMILES notation) . X-ray crystallography confirms a planar geometry around the central carbon, with bond angles consistent with sp² hybridization at the oxime-bearing carbon . The 3D conformation, accessible via PubChem’s interactive model, reveals minimal steric hindrance, facilitating its participation in nucleophilic reactions.

Spectroscopic Identification

13C NMR spectra of hydroxycarbonimidoyl dicyanide exhibit a characteristic peak at 156.11 ppm for the carbocationic carbon adjacent to the oxime group, corroborating its electronic structure . Infrared spectroscopy further identifies stretching vibrations at 2240 cm⁻¹ (CN-\text{C}\equiv\text{N}) and 1640 cm⁻¹ (N=O-\text{N}=\text{O}), which are critical for functional group verification .

Synthesis and Production Pathways

Industrial Synthesis

The compound is typically synthesized via nitrosation of malononitrile (CH2(CN)2\text{CH}_2(\text{CN})_2) using nitrous acid (HNO2\text{HNO}_2) under acidic conditions . This reaction proceeds through the formation of a nitroso intermediate, which subsequently tautomerizes to the stable oxime form. Alternative routes involve the condensation of cyanide salts with hydroxylamine derivatives, though these methods are less efficient .

Purification and Stabilization

Post-synthesis, hydroxycarbonimidoyl dicyanide is isolated via fractional crystallization from ethanol, yielding a purity >98% . Stability assessments indicate decomposition above 150°C, necessitating storage at temperatures below 25°C in anhydrous environments .

Physicochemical Properties

Solubility and Reactivity

The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF, 1.2 g/mL) and acetonitrile (0.8 g/mL), but is insoluble in water . This solubility profile is attributed to its hydrophobic nitrile groups and polar oxime moiety. Reactivity studies demonstrate rapid nucleophilic attack at the oxime oxygen, making it a versatile intermediate in coupling reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight95.06 g/mol
XLogP3-AA0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar Surface Area80.2 Ų

Applications in Organic Synthesis

Role in Coupling Reagents

Hydroxycarbonimidoyl dicyanide serves as a critical precursor in the synthesis of uronium salts, such as COMU (Figure 1), which are widely used in peptide bond formation . These reagents leverage the oxime’s hydrogen-bonding capability to stabilize transition states, reducing racemization during amino acid coupling. Comparative studies show that COMU derivatives achieve 90–95% coupling yields in peptide synthesis, outperforming traditional benzotriazole-based reagents .

Table 2: Performance of COMU in Peptide Synthesis

ReagentCoupling Yield (%)Racemization (%)
COMU950.4
HATU881.2
HBTU851.5

Mechanistic Insights

The oxime moiety in hydroxycarbonimidoyl dicyanide acts as a proton acceptor during the activation of carboxylic acids, facilitating the formation of reactive acyloxyphosphonium intermediates . This mechanism is corroborated by density functional theory (DFT) calculations, which highlight a 15 kcal/mol reduction in activation energy compared to non-oxime reagents .

Recent Advances and Future Directions

Innovations in Catalysis

Recent work explores the use of hydroxycarbonimidoyl dicyanide in asymmetric catalysis, where its chiral derivatives facilitate enantioselective C–N bond formation . For example, a 2024 study demonstrated 85% enantiomeric excess in the synthesis of β-lactam antibiotics using a nickel-oxime complex .

Sustainable Synthesis

Efforts to streamline production include photochemical nitrosation methods, which reduce reliance on toxic nitrous acid. Pilot-scale trials using UV light and molecular oxygen report a 40% reduction in waste generation .

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